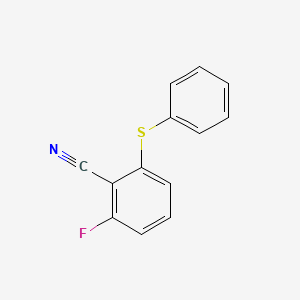

2-Fluoro-6-(phenylsulfanyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-6-(phenylsulfanyl)benzonitrile is a compound that can be associated with various research areas, including organic synthesis, medicinal chemistry, and material science. While the specific compound is not directly mentioned in the provided papers, related compounds and functional groups such as fluorobenzyl groups, phenylsulfanyl moieties, and benzonitrile derivatives are extensively studied for their unique properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves strategies like nucleophilic aromatic substitution, as seen in the preparation of 2,6-bis(arylsulfonyl)anilines , or the use of prosthetic groups such as p-[18F]fluorobenzyl iodide for labeling purposes . The Friedel–Crafts-type alkylation is another method used to introduce fluorinated phenylsulfanyl groups into aromatic compounds, which can be applied to the synthesis of various derivatives including xanthones . These methods could potentially be adapted for the synthesis of 2-Fluoro-6-(phenylsulfanyl)benzonitrile.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray crystallography, providing detailed information about the arrangement of atoms and the geometry of the molecule. For instance, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined, revealing its monoclinic space group and specific cell parameters . Such structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Compounds containing benzonitrile and phenylsulfanyl groups participate in various chemical reactions. The hydrolysis of aryl(fluoro)(phenyl)-λ^6-sulfanenitriles, for example, involves pH-independent, acid-catalyzed, and base-catalyzed reactions, with the neutral hydrolysis proceeding via an SN1 mechanism . The reactivity of such compounds can be influenced by the presence of fluorine and the phenylsulfanyl group, which can affect the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitrile derivatives are influenced by the presence of fluorine and sulfur-containing groups. For instance, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers exhibit tunable properties such as water uptake, proton conductivity, and methanol permeabilities, which are important for applications in fuel cells . The introduction of fluorine atoms can also affect the photophysical properties, as seen in the solid-state fluorescence of 2,6-bis(arylsulfonyl)anilines .

科学的研究の応用

Synthesis of Androgen Receptor Antagonists

2-Fluoro-6-(phenylsulfanyl)benzonitrile plays a role in the synthesis of androgen receptor antagonists, such as MDV3100. This process involves a series of chemical reactions starting from various benzonitrile derivatives and leads to the production of MDV3100, an important compound in medical research, particularly in the context of prostate cancer treatment (Li Zhi-yu, 2012).

Fluorescence and Internal Conversion in Alkane Solvents

The introduction of a fluoro-substituent, like in 2-fluoro-6-(phenylsulfanyl)benzonitrile, to the phenyl ring of benzonitriles impacts their fluorescence properties in alkane solvents. This phenomenon is significant in physical chemistry for understanding the radiationless deactivation of excited states in such molecules (S. Druzhinin et al., 2001).

Metabotropic Glutamate Subtype 5 Receptor Antagonists

In the field of neurochemistry, modifications to the phenyl ring of benzonitriles, similar to 2-fluoro-6-(phenylsulfanyl)benzonitrile, have led to the discovery of potent and selective antagonists of the metabotropic glutamate subtype 5 receptor (mGlu5). These compounds show promise in the study of neurological disorders and pharmacokinetics (L. Tehrani et al., 2005).

Practical Synthesis of Bromobiphenyl Derivatives

2-Fluoro-6-(phenylsulfanyl)benzonitrile is a key intermediate in the practical synthesis of bromobiphenyl derivatives. These derivatives are essential in the manufacture of various pharmaceutical compounds, showcasing the compound's importance in industrial chemistry (Yanan Qiu et al., 2009).

Chichibabin Cyclization in Chemical Synthesis

This compound is also involved in Chichibabin cyclization processes, particularly in the synthesis of 7-azaindole derivatives. This chemical reaction is fundamental in organic chemistry for constructing complex molecules with potential applications in medicinal chemistry (Yun Ma et al., 2008).

特性

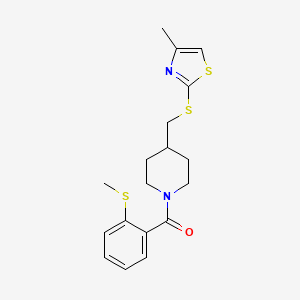

IUPAC Name |

2-fluoro-6-phenylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNS/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCCNSBWSXDGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(phenylsulfanyl)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

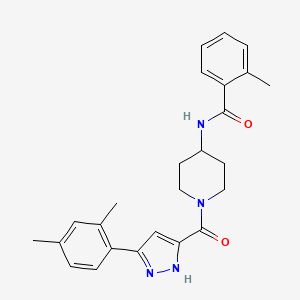

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)

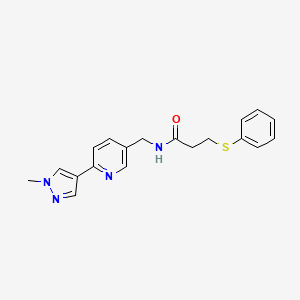

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)

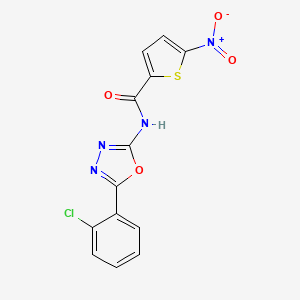

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

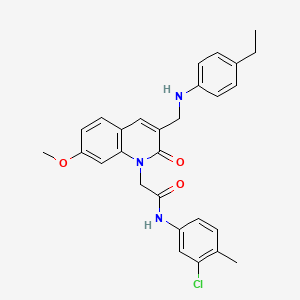

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)